Nitrocaramiphen hydrochloride

Muscarinic receptor Subtype selectivity Radioligand binding

This high-purity Nitrocaramiphen hydrochloride is a selective M1 muscarinic antagonist (Ki=5.5nM) with 71-fold selectivity over M2 and 10-fold over M3. Its unique profile, including sigma site binding, makes it essential for differentiating M1 receptor functions in CNS and cardiac research. Procure from a trusted source for reliable, reproducible results in complex biological systems.

Molecular Formula C18H27ClN2O4
Molecular Weight 370.9 g/mol
Cat. No. B1662554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitrocaramiphen hydrochloride
Synonyms2-Diethylaminoethyl 1-(4-nitrophenyl)cyclopentanecarboxylate hydrochloride
Molecular FormulaC18H27ClN2O4
Molecular Weight370.9 g/mol
Structural Identifiers
SMILESCCN(CC)CCOC(=O)C1(CCCC1)C2=CC=C(C=C2)[N+](=O)[O-].Cl
InChIInChI=1S/C18H26N2O4.ClH/c1-3-19(4-2)13-14-24-17(21)18(11-5-6-12-18)15-7-9-16(10-8-15)20(22)23;/h7-10H,3-6,11-14H2,1-2H3;1H
InChIKeyXWQWACGTGFICFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nitrocaramiphen Hydrochloride: M1-Selective Muscarinic Antagonist for Receptor Subtype Differentiation


Nitrocaramiphen hydrochloride (CAS 98636-73-8) is a synthetic, ester-type muscarinic acetylcholine receptor (mAChR) antagonist with a p-nitrophenyl substitution on the caramiphen scaffold [1]. It acts as a competitive antagonist at the M1 mAChR subtype, effectively reversing muscarine-induced hyperpolarization in muscle fibers [2]. Its distinguishing pharmacological profile lies in its high affinity and pronounced subtype selectivity, which makes it a valuable tool for dissecting M1 receptor-mediated functions in complex biological systems [1].

Why M1 Antagonist Substitution Fails: The Unique Receptor Subtype Selectivity Profile of Nitrocaramiphen


Direct substitution of nitrocaramiphen with other anticholinergic agents is scientifically unsound due to its unique and quantifiable selectivity profile across muscarinic receptor subtypes. In-class compounds like caramiphen, iodocaramiphen, and pirenzepine exhibit markedly different M1/M2 and M1/M3 selectivity ratios, as quantified in radioligand binding assays [1]. For instance, while pirenzepine shows a 51-fold selectivity for M1 over M2, nitrocaramiphen demonstrates a superior 71-fold selectivity [1]. Furthermore, nitrocaramiphen's ability to potently inhibit binding to sigma (σ) recognition sites in brain tissue, a property not shared by classical antimuscarinics like atropine or pirenzepine, introduces an entirely distinct pharmacological action [2]. Using a less selective or functionally different antagonist would therefore confound experimental outcomes and lead to erroneous conclusions about receptor subtype involvement.

Quantitative Differentiation of Nitrocaramiphen Hydrochloride from Key Comparators


Superior M1/M2 Subtype Selectivity Ratio vs. Pirenzepine and Caramiphen

In a head-to-head radioligand binding study, nitrocaramiphen hydrochloride exhibited a 71-fold selectivity for the M1 receptor subtype over the M2 subtype [1]. This selectivity is significantly greater than that observed for the prototypical M1 antagonist pirenzepine (51-fold) and the parent compound caramiphen (27-fold) under identical assay conditions [1].

Muscarinic receptor Subtype selectivity Radioligand binding

Enhanced M1/M3 Subtype Selectivity Ratio vs. Caramiphen and Iodocaramiphen

The same comparative study quantified nitrocaramiphen's selectivity for M1 over the M3 receptor subtype at 10-fold [1]. This represents a 67% improvement in M1/M3 selectivity compared to caramiphen (6-fold) and a 150% improvement compared to iodocaramiphen (4-fold), both of which were tested in parallel [1].

Muscarinic receptor M3 receptor Glandular selectivity

High-Affinity M1 Binding (Ki = 5.5 nM) vs. Non-Selective Antimuscarinics

Nitrocaramiphen hydrochloride binds with high affinity to the M1 receptor, exhibiting a Ki of 5.5 nM [1]. While this is comparable to pirenzepine (Ki = 5.2 nM), it contrasts sharply with classical antimuscarinic agents like atropine, which lacks M1 subtype selectivity and binds with lower overall affinity in comparable assays [2]. This high affinity, combined with its superior selectivity profile, distinguishes it from non-selective antagonists.

M1 receptor Binding affinity Ki

Potent Sigma (σ) Site Binding Activity vs. Classical Antimuscarinics

Nitrocaramiphen potently inhibits binding to sigma (σ) recognition sites in brain tissue, a property shared with other M1-selective antagonists like caramiphen and iodocaramiphen but notably absent in classical antimuscarinic agents such as atropine, QNB, and pirenzepine [1]. This unique secondary pharmacology differentiates nitrocaramiphen from the prototypical M1 antagonist pirenzepine, which is ineffective at σ sites [1].

Sigma receptor CNS pharmacology Off-target activity

Solubility and Physicochemical Profile for In Vitro and In Vivo Assays

Nitrocaramiphen hydrochloride is a white to off-white solid with a molecular weight of 370.9 g/mol, soluble to 10 mM in water . Its calculated LogP is 4.616, indicating significant lipophilicity, which facilitates blood-brain barrier penetration for CNS applications [1]. This contrasts with the more hydrophilic M1 antagonist pirenzepine, which has limited CNS penetration [2].

Solubility LogP Physicochemical properties

Optimal Research Applications for Nitrocaramiphen Hydrochloride Based on Its Selectivity Profile


Isolating M1 Receptor Function in Cardiovascular Pharmacology

In studies examining the role of muscarinic receptor subtypes in cardiac function, the 71-fold M1/M2 selectivity of nitrocaramiphen allows for the specific antagonism of M1 receptors without confounding effects on cardiac M2 receptors, which mediate heart rate and contractility [1]. This is particularly valuable in heart failure models where M2 receptor function may be altered [1]. Using nitrocaramiphen at a concentration of 11 nM failed to antagonize carbachol-evoked inotropic responses, confirming that M1 receptors do not mediate this effect and validating the compound's utility as a negative control for M1 involvement [2].

Investigating M1-Mediated Central Nervous System (CNS) Processes

The combination of high M1 affinity, superior M1/M2 selectivity, and favorable lipophilicity (LogP 4.6) makes nitrocaramiphen an ideal tool for CNS studies. Its ability to penetrate the blood-brain barrier contrasts with pirenzepine, and its dual M1 antagonism and σ site binding activity provide a unique pharmacological profile for investigating learning, memory, and neuropsychiatric disorders [1][2]. This is particularly relevant in models where sigma receptor modulation is a known variable [2].

Dissecting Muscarinic Signaling in Glandular and Smooth Muscle Tissues

The 10-fold M1/M3 selectivity of nitrocaramiphen is superior to that of caramiphen (6-fold) and iodocaramiphen (4-fold), making it a preferred reagent for studies on salivary gland or smooth muscle function [1]. This selectivity helps differentiate M1-mediated signaling from M3-mediated secretion and contraction, reducing experimental noise and clarifying the specific role of each receptor subtype in complex physiological responses.

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